[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid
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Overview
Description
[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a benzothiazole ring system
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its boronic acid group.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry:
Mechanism of Action
Target of Action
The primary target of [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid is hydrogen peroxide (H2O2) in cancer cells . The compound is part of a recently synthesized Ir(III) complex, which is characterized by the presence of an aryl boronic acid moiety that can detect H2O2 .
Mode of Action
The compound interacts with its target through a H2O2-mediated oxidation of boronic acids under physiological conditions . This interaction results in the formation of an active complex for photodynamic therapy (PDT) applications and a quinone methide (QM) as a by-product . The QM can scavenge glutathione (GSH), compromising one of the most powerful cellular defenses against the reactive oxygen species (ROS) produced by PDT treatments .
Biochemical Pathways
The compound affects the ROS generation pathway and the glutathione scavenging pathway . The H2O2-mediated oxidation of the aryl boronic acid leads to the formation of the active complex and the QM . The QM then scavenges GSH, reducing the cellular defense against ROS . This process results in increased oxidative stress and potential apoptosis in cells .
Pharmacokinetics
Boronic acids and their derivatives are generally known for their stability and readily prepared nature, which could potentially impact their bioavailability .
Result of Action
The action of this compound results in the generation of ROS and the reduction of GSH in cells . This leads to increased oxidative stress, which can induce apoptosis and destroy diseased tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction, which involves boronic acids, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by factors such as pH, temperature, and the presence of other functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid typically involves the formation of the benzothiazole ring followed by the introduction of the boronic acid group. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. The methylsulfanyl group can be introduced via nucleophilic substitution reactions. Finally, the boronic acid group is introduced through a borylation reaction using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available starting materials .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various biaryl or vinyl derivatives.
Comparison with Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole core but lacks the boronic acid group.
Benzothiazole-2-thiol: Contains a thiol group instead of a methylsulfanyl group.
2-Trifluoromethylbenzothiazole: Features a trifluoromethyl group instead of a methylsulfanyl group.
Uniqueness:
Boronic Acid Group: The presence of the boronic acid group in [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid provides unique reactivity, particularly in cross-coupling reactions and enzyme inhibition.
Methylsulfanyl Group: The methylsulfanyl group can undergo specific chemical transformations, adding to the versatility of the compound.
Properties
IUPAC Name |
(2-methylsulfanyl-1,3-benzothiazol-6-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2S2/c1-13-8-10-6-3-2-5(9(11)12)4-7(6)14-8/h2-4,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCSYHYHWPWWMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(S2)SC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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